molecular formula C21H21NO3S B2484564 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide CAS No. 2380193-65-5

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide

Cat. No. B2484564
CAS RN: 2380193-65-5
M. Wt: 367.46
InChI Key: FCOQMAYWYTWBFR-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as hydroxy (-OH), amide (-CONH2), and aromatic rings (phenyl and thiophenyl groups). These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings could contribute to the compound’s stability, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide group and the nonpolar aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a drug, it might interact with specific proteins or enzymes in the body .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-15(25-18-6-3-2-4-7-18)21(24)22-14-19(23)16-9-11-17(12-10-16)20-8-5-13-26-20/h2-13,15,19,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQMAYWYTWBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CS2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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